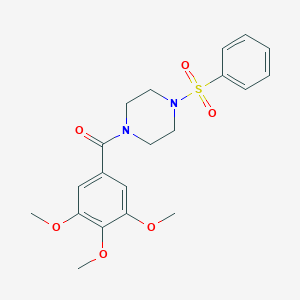

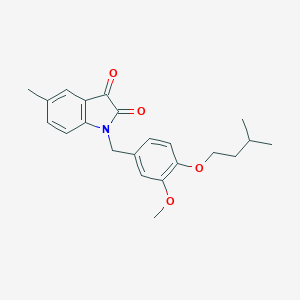

![molecular formula C20H21NO3 B367197 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione CAS No. 708285-41-0](/img/structure/B367197.png)

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” is a compound with the molecular formula C20H21NO3 . It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The structure also includes a pentoxyphenylmethyl group attached to the indole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 323.386 Da, a density of 1.2±0.1 g/cm3, a boiling point of 491.9±47.0 °C at 760 mmHg, and a flash point of 251.3±29.3 °C .Scientific Research Applications

Synthesis and Derivatization

Isatin and its derivatives, including "1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione", are unique structures of heterocyclic molecules noted for their synthetic versatility and significant biological activities. They serve as crucial building blocks for forming a wide range of N-heterocycles through various reactions, including Pfitzinger, ring-opening, and ring expansion, highlighting their importance in heterocyclic compound synthesis (Sadeghian & Bayat, 2022). The extensive bioactivities of isatin derivatives, such as antimicrobial, anticancer, antiviral, and anticonvulsant properties, underscore their pharmacological relevance, showcasing a significant area of research for developing potent anticonvulsant agents among isatin derivatives, with Schiff bases identified as particularly potent (Mathur & Nain, 2014).

Indole Synthesis Classification

Indole synthesis, including derivatives like "this compound", plays a pivotal role in organic chemistry due to the indole core's presence in many bioactive compounds. A framework for classifying all indole syntheses has been developed, highlighting the diverse methodologies and strategies for indole construction, which is vital for advancing synthetic chemistry and developing new therapeutic agents (Taber & Tirunahari, 2011).

Biological and Pharmacological Importance

Isatin, the core structure from which "this compound" derives, has shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, making it an essential class of heterocyclic compounds. The development of isatin-based analogs like sunitinib and nintedanib underscores the therapeutic importance of these derivatives, prompting ongoing research to develop new compounds with enhanced efficacy and reduced side effects (Chauhan et al., 2020).

Mechanism of Action

Target of Action

Indole derivatives, such as 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

The mode of action of indole derivatives involves their interaction with cellular targets, leading to various biological effects

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against HIV-1 . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with cellular targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including anti-HIV activity . .

Properties

IUPAC Name |

1-[(4-pentoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGXVFYQZGPABH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)